4-Bromo-3-(1,3-oxazol-5-yl)phenol
Description
4-Bromo-3-(1,3-oxazol-5-yl)phenol is a heterocyclic aromatic compound featuring a phenol core substituted with a bromine atom at the para-position and a 1,3-oxazole ring at the meta-position. The bromine atom contributes to its electron-withdrawing properties, enhancing the acidity of the phenolic hydroxyl group.
Properties
IUPAC Name |
4-bromo-3-(1,3-oxazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJRXIYCHKWQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(1,3-oxazol-5-yl)phenol typically involves the bromination of 3-(1,3-oxazol-5-yl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(1,3-oxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(1,3-oxazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(1,3-oxazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenol Derivatives with Oxazole Substituents
4-(1,3-Oxazol-5-yl)phenol (Compound 15)
- Structure: Lacks the bromine substituent but retains the oxazole at the para-phenol position.
- Physical Properties : Melting point (43–45°C) and NMR data (δ 7.02–8.36 ppm) indicate lower molecular rigidity compared to brominated analogs .
- Key Difference: The absence of bromine reduces molecular weight (161 g/mol vs. ~260 g/mol for brominated analogs) and electron-withdrawing effects, leading to weaker acidity of the phenol group.
4-[2-(3-Pyridinyl)-5-oxazolyl]phenol
- Structure : Incorporates a pyridine-linked oxazole instead of a simple oxazole.
- Applications: Used in pharmaceutical research (e.g., as Halfordinol), highlighting the versatility of oxazole-phenol hybrids in drug design .
- Safety : Safety data sheets emphasize handling precautions due to reactive functional groups .
Brominated Phenol Derivatives with Heterocycles
4-Bromo-3-(1,3-dioxolan-2-yl)phenol (Compound 234)
- Structure : Replaces oxazole with a dioxolane ring.
- Synthesis : Prepared via acid-catalyzed reaction with ethylene glycol (50% yield) .
- Reactivity : The dioxolane group is more hydrolytically labile than oxazole, limiting stability in aqueous environments.
3-(4-Bromophenyl)isoxazol-5(4H)-one
- Structure : Features an isoxazole ring instead of oxazole.
Oxazole Derivatives with Varied Substituents
5-(4-Bromo-2,3-dimethylphenyl)oxazole
- Structure : Bromine and methyl groups on the phenyl ring.
N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamides
- Structure: Oxazole with cyano and sulfonamide groups.
- Bioactivity: Exhibited anticancer activity (GI₅₀ < 100 µM), underscoring oxazole’s pharmacological relevance. The bromine in 4-Bromo-3-(1,3-oxazol-5-yl)phenol may enhance target binding via halogen interactions .
Comparative Data Tables
Table 1. Physical and Structural Properties
*Estimated based on bromine addition to 4-(1,3-oxazol-5-yl)phenol.
Key Findings and Implications
- Electronic Effects: Bromine increases acidity of the phenol group compared to non-brominated analogs, enhancing reactivity in nucleophilic substitutions .
- Bioactivity Potential: Oxazole-bromophenol hybrids may exhibit improved pharmacokinetic properties due to balanced lipophilicity and hydrogen-bonding capacity .
- Synthetic Challenges : Bromination and oxazole ring formation require precise conditions (e.g., DIC/DMF in ), with yields varying based on substituent complexity .
Biological Activity
4-Bromo-3-(1,3-oxazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and an oxazole ring, which contribute to its unique biological properties. The presence of heteroatoms in the oxazole structure enhances its interaction with biological targets, leading to diverse pharmacological effects.
Antioxidant Activity
Antioxidant assays have demonstrated that compounds with oxazole rings exhibit significant free radical scavenging activities. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that this compound shows promising antioxidant activity compared to standard antioxidants.
| Compound | DPPH Inhibition (%) |
|---|---|
| This compound | 16.75 ± 1.18 |
| Standard Antioxidant | Higher than test compound |
The antioxidant effect is attributed to the ability of the oxazole moiety to donate electrons and neutralize free radicals effectively.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The presence of the bromine atom enhances its antimicrobial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
Studies indicate that the compound exhibits moderate to good inhibitory action against both Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens.
Anticancer Activity
Research has shown that oxazole derivatives can inhibit cancer cell proliferation. The compound's mechanism may involve interference with cellular signaling pathways crucial for tumor growth.
In vitro studies have demonstrated that this compound significantly reduces viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 0.1 - 1 |
| A549 (Lung) | 0.1 - 1 |
| HL60 (Leukemia) | 0.1 - 1 |
These results suggest potential for development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
A recent study explored the effects of various oxazole derivatives on inflammation markers in vitro. The findings indicated that compounds similar to this compound could significantly reduce levels of TNF-alpha and IL-6 in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
